2-Methyl-5-(pentafluorobenzoyl)pyridine
Overview
Description
2-Methyl-5-(pentafluorobenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group at the second position and a pentafluorobenzoyl group at the fifth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-methylpyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Methylpyridine+Pentafluorobenzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group at the second position can be oxidized to form a carboxylic acid derivative.
Reduction: The pentafluorobenzoyl group can be reduced to a pentafluorobenzyl group.
Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 2-carboxy-5-(pentafluorobenzoyl)pyridine.
Reduction: The reduction of the pentafluorobenzoyl group yields 2-Methyl-5-(pentafluorobenzyl)pyridine.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(pentafluorobenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pentafluorobenzoyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the pentafluorobenzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal coordination. These interactions can modulate the activity of enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a pentafluorobenzoyl group.
2-Methyl-5-vinylpyridine: Contains a vinyl group at the fifth position.
2-Methyl-5-(trifluoromethyl)pyridine: Has a trifluoromethyl group at the fifth position.
Uniqueness
2-Methyl-5-(pentafluorobenzoyl)pyridine is unique due to the presence of the pentafluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSHQJKWBGTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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